molecular formula C10H11NO5 B11726202 (2R,3S)-4-anilino-2,3-dihydroxy-4-oxobutanoic acid

(2R,3S)-4-anilino-2,3-dihydroxy-4-oxobutanoic acid

Cat. No.: B11726202
M. Wt: 225.20 g/mol
InChI Key: ZWXNRJCDXZFNLJ-JGVFFNPUSA-N
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Description

(2R,3S)-4-anilino-2,3-dihydroxy-4-oxobutanoic acid is a chiral compound with significant importance in organic chemistry and biochemistry. This compound features a unique structure that includes an aniline group, two hydroxyl groups, and a ketone group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-4-anilino-2,3-dihydroxy-4-oxobutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as aniline and dihydroxybutanoic acid derivatives.

    Reaction Conditions: The reaction conditions often include the use of protecting groups to safeguard the hydroxyl groups during the synthesis. Common reagents include strong acids or bases to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-4-anilino-2,3-dihydroxy-4-oxobutanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The aniline group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the ketone group can produce secondary alcohols.

Scientific Research Applications

(2R,3S)-4-anilino-2,3-dihydroxy-4-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which (2R,3S)-4-anilino-2,3-dihydroxy-4-oxobutanoic acid exerts its effects involves interactions with specific molecular targets. The aniline group can interact with enzymes or receptors, while the hydroxyl and ketone groups can participate in hydrogen bonding and other interactions. These interactions can modulate biochemical pathways and influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-isocitric acid: Similar in structure but lacks the aniline group.

    (2R,3S)-2-amino-3-hydroxybutyric acid: Similar backbone but contains an amino group instead of an aniline group.

Uniqueness

(2R,3S)-4-anilino-2,3-dihydroxy-4-oxobutanoic acid is unique due to the presence of the aniline group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

(2R,3S)-4-anilino-2,3-dihydroxy-4-oxobutanoic acid

InChI

InChI=1S/C10H11NO5/c12-7(8(13)10(15)16)9(14)11-6-4-2-1-3-5-6/h1-5,7-8,12-13H,(H,11,14)(H,15,16)/t7-,8+/m0/s1

InChI Key

ZWXNRJCDXZFNLJ-JGVFFNPUSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)[C@H]([C@H](C(=O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(C(C(=O)O)O)O

Origin of Product

United States

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